molecular formula C17H22N4O B4455598 N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4455598
M. Wt: 298.4 g/mol
InChI Key: MZJGRUAQAZKFGX-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with cyclohexyl, ethyl, and phenyl groups, as well as a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an organic azide with an alkyne to form the 1,2,3-triazole ring. The reaction is highly efficient and regioselective, often yielding the desired product in high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,3-triazole derivatives, such as:

  • 1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • N-cyclohexyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclohexyl group may enhance its lipophilicity and membrane permeability, while the ethyl and phenyl groups can contribute to its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

N-cyclohexyl-5-ethyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-15-16(17(22)18-13-9-5-3-6-10-13)19-20-21(15)14-11-7-4-8-12-14/h4,7-8,11-13H,2-3,5-6,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJGRUAQAZKFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
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N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.